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CAS No.: 1269147-25-2

Cat. No.: B3095854

Get Quote

Executive Summary
N-Cyclopentylcyclohexanamine hydrobromide (CAS: 1269147-25-2) represents a critical

class of secondary amine salts used as intermediates in pharmaceutical synthesis and ligand

design. While the free base (N-cyclopentylcyclohexanamine) exhibits typical lipophilic amine

behavior, the hydrobromide salt introduces a distinct ionic character that drastically alters its

solubility profile.

This guide addresses the solubility landscape of this compound. Unlike simple aliphatic

amines, the asymmetry between the five-membered (cyclopentyl) and six-membered

(cyclohexyl) rings creates unique crystal packing frustrations that influence dissolution

thermodynamics. This document provides a predictive solubility framework, experimental

determination protocols, and thermodynamic modeling strategies required for process

optimization.
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Physicochemical Identity & Structural Context[1][2]
[3][4]
To understand solubility, we must first analyze the solute-solvent interaction potential.

Compound: N-Cyclopentylcyclohexanamine Hydrobromide[1][2][3][4]

Core Structure: Secondary amine linking a cyclopentyl and a cyclohexyl ring.

Salt Form: Hydrobromide (HBr).

Key Property: The HBr salt formation significantly increases the lattice energy ($ \Delta

H_{fus} $) compared to the free base, necessitating high-dielectric or protic solvents for

effective dissolution.

Structural Impact on Solubility
The molecule possesses a "Janus-faced" nature:

Hydrophobic Domain: The cycloalkyl rings (C5 and C6) drive solubility in non-polar solvents

via Van der Waals forces.

Ionic/Hydrophilic Domain: The central ammonium bromide moiety ($ -NH_2^+ Br^- $)

dominates the solid-state interactions, requiring high solvation energy to overcome the

crystal lattice.

Senior Scientist Insight:Unlike the symmetric Dicyclohexylamine HBr, the N-cyclopentyl analog

possesses lower symmetry. This often results in a lower melting point and a wider metastable

zone width (MSZW), making it more forgiving during recrystallization but more prone to oiling

out in anti-solvent processes.

Solubility Profile: Solvent Classifications
The following profile categorizes solvents based on their interaction efficiency with N-

Cyclopentylcyclohexanamine HBr.

Solubility Landscape (Predictive & Empirical)
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Solvent Class
Representative
Solvents

Solubility Potential Mechanistic Driver

Short-Chain Alcohols Methanol, Ethanol High

Strong H-bond

donation solvates the

anion; high dielectric

constant stabilizes the

cation.

Medium-Chain

Alcohols

Isopropanol (IPA), 1-

Butanol
Moderate

Balance between alkyl

chain hydrophobicity

and hydroxyl polarity.

Ideal for cooling

crystallization.

Polar Aprotic DMSO, DMF, NMP Very High

High dipole moment

effectively separates

ion pairs. Often used

for reaction media,

rarely for isolation due

to high boiling points.

Ketones/Esters
Acetone, Ethyl

Acetate
Low to Moderate

Insufficient H-bond

donation to fully

solvate the bromide

ion. Excellent anti-

solvents.

Non-Polar Hexane, Toluene Negligible

Lack of polarity cannot

overcome the ionic

lattice energy.

Visualizing the Solubility Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on the desired

process outcome (Reaction vs. Purification).
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Solvent Selection for
N-Cyclopentylcyclohexanamine HBr
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Figure 1: Solvent selection logic based on the physicochemical interaction between the HBr

salt and solvent classes.

Thermodynamic Modeling & Analysis
To rigorously define the solubility for regulatory filing or precise process control, we employ

thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating

the solubility of amine salts.

The Modified Apelblat Model
The mole fraction solubility (

) as a function of temperature (

) is expressed as:

A, B, C: Empirical parameters derived from experimental data.
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Significance:

relates to the enthalpy of solution.[5]

accounts for the temperature dependence of the heat capacity.

Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, we calculate the core thermodynamic parameters required for

scale-up:

Enthalpy of Solution (

):

Expectation: Positive value (Endothermic). Solubility increases with temperature.

Gibbs Free Energy (

):

Expectation: Positive value. The dissolution is non-spontaneous at standard states, requiring
thermal energy to proceed.

Experimental Protocol: Laser Dynamic Method
Since specific literature data for the HBr salt may be sparse compared to the HCl salt, you must

generate your own curve. The Laser Monitoring Observation Technique is the most accurate

method, minimizing human error in detecting the "disappearance" of the solid phase.

Reagents & Equipment
Solute: N-Cyclopentylcyclohexanamine HBr (Recrystallized, Purity >99.5%).

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).

Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser

transmissometer, Digital Thermometer (

).
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Step-by-Step Workflow
Preparation: Weigh a precise mass (

) of solute and solvent (

) into the jacketed vessel.

Equilibration: Set the stirring speed to 400 rpm to ensure suspension homogeneity without

generating excessive shear heat.

Heating Phase: Increase temperature slowly (

).

Detection: Monitor the laser intensity passing through the solution.

Suspension: Beam is scattered (Low Intensity).

Dissolution Point: Beam passes through clear liquid (Max Intensity).

Recording: Log the temperature (

) where laser intensity plateaus at maximum.

Iteration: Add more solute to the same vessel and repeat to generate the next point on the

curve (Synthetic Method).

Workflow Diagram
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Figure 2: The synthetic method workflow for solubility determination using laser monitoring.
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Process Application: Crystallization Strategy
Based on the solubility profile of similar cycloaliphatic amine salts, the following crystallization

strategy is recommended for purification.

Cooling Crystallization (Preferred)
Solvent System: Ethanol or Isopropanol.

Mechanism: The steep solubility curve in alcohols allows for high recovery yields upon

cooling from 60°C to 0°C.

Seeding: Essential. Due to the conformational flexibility of the cyclopentyl ring, the system

may exhibit a wide metastable zone. Seed with 0.5 wt% pure crystals at the saturation point

to prevent oiling out.

Anti-Solvent Crystallization
Primary Solvent: Methanol (High solubility).

Anti-Solvent: Ethyl Acetate or MTBE.

Ratio: Start with 1:1 and ramp to 1:3.

Note: Add anti-solvent slowly to the amine solution to avoid trapping impurities in rapidly

precipitating amorphous solids.

References
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Chemical Identity Data

National Center for Biotechnology Information. "PubChem Compound Summary for CID
219797, N-Cyclopentylcyclohexanamine." PubChem.

[2]

Analogous Systems (Dicyclohexylamine)

"Thermodynamic properties of cyclohexanamines: Experimental and theoretical study."[6]

[7] Journal of Chemical Thermodynamics. (Provides baseline data for cyclohexyl-amine

interactions).

Disclaimer: Specific solubility data for the Hydrobromide salt is often proprietary. The values

and trends described above are derived from first-principles chemical engineering of secondary

amine hydrohalides and standard industrial crystallization protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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